(S)-2-Aminononanoic acid, also known as (S)-2-amino nonanoic acid or (S)-norleucine, is an eight-carbon, straight-chain alkyl α-amino acid with the amino group attached to the second carbon atom from the carboxyl group. Being non-proteinogenic, it is not naturally found in proteins but can be synthesized in the laboratory. [, , ]
(S)-2-Aminononanoic acid, also known as (S)-2-amino-9-octanoic acid, is a chiral amino acid that plays a significant role in various biochemical processes. This compound is characterized by its non-polar aliphatic side chain, which contributes to its unique properties and applications in scientific research. The compound is classified as an α-amino acid due to the presence of both an amino group and a carboxylic acid group attached to the same carbon atom.
(S)-2-Aminononanoic acid can be derived from natural sources or synthesized in the laboratory. It is often obtained through methods involving the modification of fatty acids or via specific synthetic routes designed for amino acid production.
(S)-2-Aminononanoic acid falls under the category of non-standard amino acids. These are amino acids that are not commonly found in proteins but can be incorporated into peptides and proteins through genetic engineering techniques.
The synthesis of (S)-2-Aminononanoic acid can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
(S)-2-Aminononanoic acid has a molecular formula of C₉H₁₉NO₂. Its structure features:
The compound's molecular weight is approximately 173.25 g/mol. The stereochemistry is crucial as it influences the compound's biological activity and interaction with enzymes.
(S)-2-Aminononanoic acid participates in various chemical reactions typical for amino acids, including:
These reactions are fundamental in both synthetic organic chemistry and biochemistry, facilitating the construction of complex molecules and metabolic pathways.
The mechanism by which (S)-2-Aminononanoic acid exerts its biological effects typically involves:
Studies have shown that modifications to the structure of (S)-2-Aminononanoic acid can significantly alter its binding affinity and activity within biological systems.
(S)-2-Aminononanoic acid has several applications in scientific research:
The site-specific incorporation of (S)-2-Aminononanoic acid—a non-canonical amino acid (ncAA) with a C9 aliphatic side chain—demands engineered orthogonal translation machinery. This requires the creation of an aminoacyl-tRNA synthetase/tRNA (AARS/tRNA) pair that exclusively charges the target ncAA without cross-reacting with endogenous amino acids or tRNA pools. The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNACUA pair serves as a primary scaffold for such engineering due to its well-established orthogonality in both prokaryotic and eukaryotic systems [6] [7]. Directed evolution of MjTyrRS involves:
Computational design accelerates this process. Molecular dynamics simulations predict steric clashes between the enzyme’s binding pocket and the ncAA’s alkyl side chain. For instance, mutating Ala167 to glycine enlarges the pocket, increasing the catalytic efficiency (kcat/KM) for (S)-2-Aminononanoic acid by 8.3-fold compared to wild-type MjTyrRS [4].
Table 1: Engineering Approaches for Orthogonal AARS/tRNA Pairs
Engineering Strategy | Key Mutations | Efficiency Gain | Fidelity |
---|---|---|---|
Directed Evolution | Tyr32→Phe, Ala167→Gly | 6.8-fold higher yield | >99% against Tyr |
Computational Design | Leu65→Val, Ala167→Gly | 8.3-fold kcat/KM | 98.5% |
Hybrid tRNA Scaffolds | tRNAPyl from M. barkeri | Compatible with long-chain ncAAs | >99% [3] |
Amber suppression—repurposing the TAG stop codon—enables site-specific integration of (S)-2-Aminonanoic acid into eukaryotic membrane proteins, such as G-protein-coupled receptors (GPCRs) and ion channels. This ncAA’s long alkyl chain mimics post-translational lipid modifications (e.g., palmitoylation), facilitating studies of membrane protein localization and function [1] [4]. Key implementation steps include:1. Plasmid Design: Co-expression of three components:- Engineered AARS/tRNA (e.g., evolved MjTyrRS/tRNACUA)- Target membrane protein gene with TAG at selected sites- Enhanced tRNA expression modules (e.g., U6 promoter-driven transcription) [7]2. Cellular Delivery: (S)-2-Aminononanoic acid requires esterification (e.g., methyl ester prodrugs) to bypass poor membrane permeability. Alternatively, endogenous biosynthesis pathways can be engineered using cytochrome P450 enzymes to generate the ncAA from L-lysine precursors [4].
In HEK293T cells, amber suppression efficiency varies significantly by subcellular localization. For the β2-adrenergic receptor (GPCR), TAG positions in cytoplasmic loops yield 18–22 mg/L of full-length protein, while extracellular domains show <5 mg/L due to ribosomal dissociation during membrane translocation [1].
Table 2: Amber Suppression Efficiency in Eukaryotic Membrane Proteins
Protein Target | TAG Position | Expression Yield | Functionality Retention |
---|---|---|---|
β2-Adrenergic Receptor | Cytoplasmic loop K267 | 22 mg/L | 90% ligand binding |
TRPV1 Ion Channel | Transmembrane helix S3 | 14 mg/L | Intact Ca2+ flux |
Rhodopsin | Extracellular loop E2 | 4.5 mg/L | 40% chromophore loading |
The biocatalytic incorporation efficiency of (S)-2-Aminonanoic acid varies drastically between mammalian and prokaryotic platforms due to differences in tRNA abundance, ncAA uptake, and cellular stress responses.
Prokaryotic Systems (E. coli/B. subtilis):
Mammalian Systems (HEK293/CHO):
Table 3: Platform Comparison for (S)-2-Aminononanoic Acid Incorporation
Parameter | E. coli Δ321AM | B. subtilis | HEK293 |
---|---|---|---|
Max. Yield | 1.2 g/L | 0.8 g/L | 0.025 g/L |
Misincorporation Rate | <1% | ~30% | <5% |
Key Advantage | RF1 knockout | Secretion capability | Post-translational modifications |
Primary Challenge | Acetate accumulation | Genome-wide TAG suppression | Low membrane permeability |
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